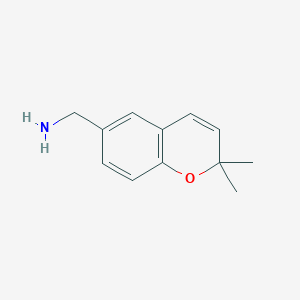

6-Aminomethyl-2,2-dimethyl-2H-chromene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

(2,2-dimethylchromen-6-yl)methanamine |

InChI |

InChI=1S/C12H15NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7H,8,13H2,1-2H3 |

InChI Key |

FDKAFBOZVKRHSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)CN)C |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 Aminomethyl 2,2 Dimethyl 2h Chromene and Its Analogs

Systematic Analysis of Substituent Effects on Chromene Activity

The biological activity of 2H-chromene derivatives is significantly influenced by the nature and position of substituents on the core nucleus. Modifications at various positions can modulate potency, selectivity, and pharmacokinetic properties.

For instance, in a series of 6-sulfonamide-2H-chromene derivatives evaluated for antidiabetic activity, substitutions at positions 2 and 3 were found to be crucial. The presence of an imino or carbonyl group at position 2, along with cyano, vinyl, ethyl acetate, acetyl, or carboxamide fragments at position 3, dictated the inhibitory potency against α-amylase. rsc.org Specifically, a 3-cyano-2-imino-2H-chromene-6-sulfonamide showed potent activity. rsc.org Furthermore, the introduction of electron-withdrawing groups at the para position of a carboxamide moiety at position 3 was generally more effective than at the meta position. rsc.org

In the context of anti-cancer agents targeting the Hypoxia Inducible Factor-1 (HIF-1) pathway, substitutions at the C-8 position of the 2,2-dimethyl-2H-chromene ring have been explored. nih.gov A comparison between a hydrogen and a methoxy (B1213986) group at C-8 revealed that the compound with hydrogen (6a) exhibited stronger inhibition. nih.gov Conversely, when comparing a hydrogen and a hydroxyl group at the same position, the hydroxyl-substituted compound (6i) showed stronger inhibition at lower concentrations. nih.gov This suggests that even subtle changes at this position can significantly impact biological response. The hydroxyl group is also seen as an advantageous anchor for further functionalization to enhance structural diversity. nih.gov

The table below summarizes the impact of various substitutions on the 2H-chromene nucleus based on reported research findings.

| Position | Substituent | Biological Activity | Compound Example | Reference |

| 2 | Imino | α-Amylase Inhibition | 3-cyano-2-imino-2H-chromene-6-sulfonamide | rsc.org |

| 2 | Carbonyl | α-Amylase Inhibition | 2-oxo-2H-chromene derivatives | rsc.org |

| 3 | Cyano | α-Amylase Inhibition | 3-cyano-2-imino-2H-chromene-6-sulfonamide | rsc.org |

| 3 | Carboxamide | α-Amylase Inhibition | N-(4-fluorophenyl)-3-carboxamide derivative | rsc.org |

| 8 | Hydrogen | HIF-1 Inhibition | Compound 6a | nih.gov |

| 8 | Methoxy | HIF-1 Inhibition | Compound 6g | nih.gov |

| 8 | Hydroxyl | HIF-1 Inhibition | Compound 6i | nih.gov |

The inherent basicity and nucleophilicity of the amino group allow for the straightforward synthesis of a wide array of derivatives. For instance, in the development of HIF-1 inhibitors, this amino group is functionalized to form sulfonamides. nih.gov The nature of the substituents on the nitrogen atom of this group plays a pivotal role in determining the inhibitory potency.

Studies on 2,2-dimethyl-2H-chromene based arylsulfonamides have shown that modifications to the amine component can significantly alter activity. For example, replacing a phenyl group on the sulfonamide nitrogen with smaller alkyl groups is a strategy to retain biological activity while avoiding a sharp increase in lipophilicity. nih.gov The investigation of different amines, such as propan-2-amine, in this position has led to compounds with potent inhibitory effects on HIF-1 activated transcription. nih.gov

The flexibility of the aminomethyl linker allows the attached functionalities to adopt optimal orientations for interaction with biological targets. The position and the linker itself are integral parts of the pharmacophore, and its modification is a key strategy in the optimization of lead compounds.

Comparative SAR Analysis of 2,2-Dimethyl-2H-chromene Derivatives

A significant class of 6-aminomethyl-2,2-dimethyl-2H-chromene derivatives are the N-substituted arylsulfonamides, which have been extensively studied as inhibitors of the HIF-1 pathway. The arylsulfonamide moiety plays a crucial role in the interaction with the biological target, and variations in this group have profound effects on inhibitory activity.

Research has demonstrated that the substitution pattern on the aryl ring of the sulfonamide is a key determinant of potency. For instance, a 3,4-dimethoxybenzenesulfonyl group was found to confer the strongest HIF-1 inhibition among a series of tested arylsulfonyl groups. nih.gov The electronic and steric properties of the substituents on the aryl ring influence the binding affinity of the molecule to its target, which is believed to be the CH1 domain of p300/CBP. nih.gov

The following table presents a comparative analysis of different arylsulfonamide substitutions and their impact on HIF-1 transcriptional activity, as measured by IC50 values in a reporter assay.

| Arylsulfonyl Group | Amine Group | IC50 (µM) for HIF-1 Inhibition | Reference |

| 3,4-dimethoxybenzenesulfonyl | Phenylamine | 1.6 | nih.gov |

| 3,4-dimethoxybenzenesulfonyl | Propan-2-amine | Strongest inhibitory effect | nih.gov |

| Various arylsulfonyls | Phenylamine, Propan-2-amine, etc. | Varied | nih.gov |

These findings highlight that a strategic combination of substituents on both the arylsulfonyl group and the amine linked to the chromene scaffold is necessary to achieve optimal HIF-1 pathway inhibition.

Stereochemistry is a critical factor in the bioactivity of many chiral compounds, and chromene derivatives are no exception. The three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological target, leading to differences in potency and efficacy between stereoisomers.

For 2-substituted chromanes, the helicity of the dihydropyran ring is a fundamental determinant of their specific optical rotations. mdpi.com The C2 substituent is typically located in an equatorial position of the half-chair conformation. mdpi.com The stereochemistry at this position can have a profound impact on biological activity.

In a study on the asymmetric synthesis of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, the absolute stereochemistry of the natural product was revised based on the synthesis and characterization of all four possible stereoisomers. acs.org This underscores the importance of unambiguously determining the stereochemistry of bioactive chromene derivatives. The synthesis of individual stereoisomers allows for the evaluation of their distinct biological profiles, which is crucial for understanding the SAR and for the development of more selective and potent therapeutic agents. The different spatial arrangements of substituents on the chiral centers of the chromane (B1220400) ring can lead to differential binding affinities with target proteins, a phenomenon widely observed in pharmacology. nih.gov

Biological Targets and Mechanisms of Action in in Vitro Research of Chromene Derivatives

Molecular and Cellular Targets Identified in Chromene Studies

Enzyme Inhibition Profiles (e.g., Histone Deacetylase, Aldose Reductase, Carbonic Anhydrase)

Chromene derivatives have been identified as potent inhibitors of several key enzyme families, demonstrating significant potential in therapeutic research.

Histone Deacetylase (HDAC) Inhibition : The regulation of histone acetylation is a critical epigenetic mechanism, and its disruption is implicated in cancer. ceon.rs Histone deacetylase inhibitors (HDACis) can induce cell cycle arrest, apoptosis, and cell death in malignant cells. mdpi.comnih.gov A series of novel HDAC inhibitors based on an 8-ethoxy-3-nitro-2H-chromene structure has been synthesized and evaluated. nih.gov Many of these derivatives showed strong growth inhibitory activity against various human cancer cell lines, including A549 and MCF-7, with potency greater than the reference drugs SAHA and MS-275. nih.gov Specifically, certain ortho-aminoanilide derivatives proved to be potent inhibitors of HADC1, with IC50 values in the nanomolar range. nih.govorientjchem.org

Table 1: HDAC Inhibition and Antiproliferative Activity of Selected 3-Nitro-2H-chromene Derivatives

| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | A549 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |

|---|---|---|---|---|

| 9b | 0.098 | 0.45 | 1.8 | 1.7 |

| 9c | 0.086 | 0.33 | 1.9 | 1.9 |

| 10b | 0.045 | 0.21 | 1.3 | 1.1 |

| 10c | 0.033 | 0.15 | 1.1 | 0.95 |

| MS-275 | 0.11 | 0.26 | 2.9 | 2.5 |

| SAHA | 0.021 | 0.025 | 3.5 | 3.1 |

Data sourced from research on 3-nitro-2H-cheromene derivatives as histone deacetylase inhibitors. nih.gov

Aldose Reductase (AR) Inhibition : Aldose reductase (AR), the first enzyme in the polyol pathway, is a key target for preventing long-term diabetic complications. nih.govresearchgate.netmdpi.com Its inhibition is a proposed therapeutic strategy to ameliorate conditions like retinopathy, nephropathy, and neuropathy. mdpi.comfrontiersin.org A novel series of amino acid conjugates of chromene-3-imidazoles were designed and synthesized as AR inhibitors. nih.gov In vitro testing showed these compounds to have significant ALR2 inhibitory activity, with IC50 values ranging from 0.031 to 4.29 µM. nih.gov

Carbonic Anhydrase (CA) Inhibition : Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological and pathological processes. mdpi.com Tumor-associated isoforms, particularly CA IX and XII, are recognized as potential targets for treating hypoxic tumors. nih.govtandfonline.com Research has demonstrated that 2H-chromene and 7H-furo-chromene derivatives can act as selective inhibitors of these cancer-related isoforms. nih.govtandfonline.comnih.gov A study of chromene-based sulfonamides assessed their inhibitory activity against four human CA isoforms, revealing that several derivatives displayed potent and selective inhibition of the tumor-associated hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II. mdpi.comresearchgate.net

Table 2: Inhibition Constants (Kᵢ) of Selected Chromene-based Sulfonamides against Human Carbonic Anhydrase Isoforms

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

|---|---|---|---|---|

| 5a | 115.4 | 35.1 | 16.6 | 41.2 |

| 5d | >10000 | 8974 | 25.4 | 45.1 |

| 5f | 7561 | 6841 | 10.1 | 39.8 |

| 5h | >10000 | 9861 | 28.9 | 48.7 |

| **AAZ*** | 250 | 12 | 25 | 5.7 |

\Acetazolamide (AAZ) is a standard CA inhibitor shown for reference.* Data derived from studies on chromene-containing aromatic sulfonamides. mdpi.com

Receptor Interactions and Signaling Pathway Modulation

Beyond direct enzyme inhibition, chromene derivatives modulate cellular function by interacting with specific receptors and signaling pathways. For instance, certain 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have been identified as antagonists of the P2Y6 receptor, a Gq protein-coupled receptor associated with proinflammatory effects. nih.gov

The anticancer activity of some chromenes is linked to their ability to modulate key signaling cascades. Derivatives of 4-Aryl-4H-chromene have been reported to effectively inhibit Src kinases, which are often overexpressed in cancer cells. nih.gov Furthermore, the natural rotenoid deguelin, which contains a chromene moiety, is believed to exert its antiproliferative effects by targeting the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signal transduction pathways. nih.gov

Protein Binding Studies and Ligand-Target Interactions

Computational and biochemical studies have provided insights into the specific interactions between chromene derivatives and their protein targets. Molecular docking studies on chromene-based sulfonamides helped to elucidate their binding mode within the active site of carbonic anhydrase IX. mdpi.com Similarly, in silico studies were used to confirm the binding and inhibition mechanism of chromene-imidazole conjugates with aldose reductase. nih.gov

In the context of HIF-1 pathway inhibition, investigations have identified the CH1 domain of the transcriptional coactivator p300/CBP as the likely binding target for a 2,2-dimethyl-2H-chromene-based inhibitor. nih.gov This binding is thought to disrupt the assembly of the HIF-1 transcriptional complex, preventing its function under hypoxic conditions. nih.gov Docking experiments have also been used to model the interaction of certain chromene derivatives within the ATP-binding pocket of the DNA gyrase B enzyme, suggesting a mechanism for their antimicrobial activity. islandarchives.ca

Investigation of In Vitro Biological Activities Relevant to Chromene Derivatives

Cellular Pathway Modulation (e.g., Hypoxia-Inducible Factor-1 Pathway Inhibition)

The Hypoxia-Inducible Factor (HIF) pathway is a critical regulator of tumor adaptation to low-oxygen environments and is a prime target for cancer therapy. nih.govnih.gov A significant breakthrough in this area was the discovery of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide as a novel small-molecule inhibitor of the HIF-1 pathway. nih.govnih.gov This lead compound and its subsequent N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamide analogs were designed to interfere with HIF-1 transcriptional activity. nih.govnih.gov These compounds function by disrupting the formation of the transcriptional complex involving HIF-1α, HIF-1β, and the coactivator p300/CBP. nih.gov While the initial lead compound suffered from poor aqueous solubility, further optimization led to analogs with dramatically improved solubility (an increase of ~9000-fold in one case) while retaining potent HIF-1 inhibitory activity, with IC50 values at or below 5 µM in a HIF-dependent reporter assay. nih.gov

Antiproliferative Effects in Cancer Cell Lines (e.g., HCT-116, HepG-2, A-549, MCF-7)

A vast body of research demonstrates the potent antiproliferative effects of chromene derivatives across a wide range of human cancer cell lines. The 4H-chromene scaffold, in particular, has been shown to exert cytotoxic effects through various mechanisms, including apoptosis induction and cell cycle arrest. orientjchem.orgnih.gov

Studies have consistently reported the efficacy of different chromene structures against common cancer cell lines:

MCF-7 (Breast Cancer) : Numerous chromene derivatives, including those based on 1H-benzo[f]chromene and 4H-benzo[h]chromene, exhibit significant cytotoxic activity against MCF-7 cells. islandarchives.caresearchgate.netnih.gov

HCT-116 (Colon Cancer) : This cell line has also proven sensitive to various chromene compounds, with some showing potent growth inhibitory activity. islandarchives.caresearchgate.netresearchgate.net

HepG-2 (Liver Cancer) : Benzo[h]chromene derivatives have demonstrated cytotoxic effects against HepG-2 cells. nih.govmdpi.com

A-549 (Lung Cancer) : 3-nitro-2H-chromene derivatives, among others, have shown good growth inhibitory activity against A-549 lung cancer cells. nih.govresearchgate.net

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 3: Antiproliferative Activity (IC₅₀ in µM) of Selected Chromene Derivatives in Various Cancer Cell Lines

| Derivative Class | Compound | A-549 | HCT-116 | MCF-7 | HepG-2 | Reference |

|---|---|---|---|---|---|---|

| BCE-Ring-Truncated Deguelin | 3a | 6.62 | >50 | >50 | - | nih.gov |

| BCE-Ring-Truncated Deguelin | 6a | >50 | 3.43 | 11.2 | - | nih.gov |

| BCE-Ring-Truncated Deguelin | 8c | >50 | 10.2 | 5.09 | - | nih.gov |

| 1H-benzo[f]chromene | 4a | - | 5.31 | 4.38 | 6.54 | researchgate.net |

| 1H-benzo[f]chromene | 4k | - | 4.12 | 3.11 | 5.37 | researchgate.net |

| 1H-benzo[f]chromene | 4q | - | 3.27 | 2.56 | 4.11 | researchgate.net |

| 3-Nitro-2H-chromene | 10b | 1.3 | - | 1.1 | - | nih.gov |

| 3-Nitro-2H-chromene | 10c | 1.1 | - | 0.95 | - | nih.gov |

This table presents a selection of data from different studies to illustrate the range of activities.

Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal)

Chromene derivatives have demonstrated notable antimicrobial properties, with research highlighting their potential against a spectrum of bacteria and fungi. The mechanism of action is often linked to the disruption of essential cellular processes in microorganisms.

Antibacterial Activity: The antibacterial potential of chromene derivatives has been observed against various pathogens. For instance, halogenated 3-nitro-2H-chromenes have shown potent activity against multidrug-resistant bacteria. mdpi.com Specifically, tri-halogenated derivatives displayed significant anti-staphylococcal effects with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 μg/mL. mdpi.com Studies on other derivatives, such as (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate, have reported MIC values as low as 4 μg/mL against Staphylococcus aureus. mdpi.com The structural features of the chromene nucleus, including the nature and position of substituents, play a crucial role in defining their antibacterial efficacy. mdpi.commdpi.com

Antifungal Activity: The antifungal action of chromene derivatives is a significant area of study. Research has identified that these compounds can inhibit the growth of various pathogenic fungi, including species of Aspergillus, Candida, and Trichoderma. mdpi.comnih.govorientjchem.org One proposed mechanism for their antifungal effect is the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. mdpi.comnih.gov Molecular docking studies support this hypothesis, suggesting that chromene derivatives can bind to the active site of CYP51. nih.gov Another potential mechanism involves the disruption of the fungal membrane structure, leading to increased permeability and leakage of cellular contents. acs.org Certain hydrazide-chromene derivatives have been shown to significantly inhibit spore germination. acs.org The antifungal potency varies among different derivatives, as illustrated by their MIC values. nih.gov

| Compound | Fungal Species | MIC (μM) | Reference |

|---|---|---|---|

| Chromene Dimer 3a | A. niger | 140.1 | nih.gov |

| Chromene Dimer 3a | A. carbonarius | 384.2 | nih.gov |

| Chromene Dimer 3a | A. alliaceus | 69.1 | nih.gov |

| Chromene Dimer 3a | A. ochraceus | 559.1 | nih.gov |

| Compound 3k (Chromenol Derivative) | Various Fungi | 22.1–184.2 | mdpi.comnih.gov |

| Compound 3n (Chromenol Derivative) | Various Fungi | 71.3–199.8 | mdpi.comnih.gov |

Anticholinesterase Activity and Related Neurobiological Implications

Chromene derivatives have been identified as potent inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov This inhibitory activity is significant for its neurobiological implications, particularly in the context of Alzheimer's disease, where a decline in the neurotransmitter acetylcholine (B1216132) is a key pathological feature. nih.govacs.org By inhibiting AChE and BuChE, these compounds can increase acetylcholine levels in the brain. nih.gov

Research has explored various chromene-based scaffolds, including coumarin-based derivatives, imino-2H-chromenes, and chromenone hybrids. acs.orgnih.govnih.govrsc.org Studies have shown that the inhibitory potency can be substantial, with some derivatives exhibiting IC50 values in the nanomolar to low micromolar range. nih.govnih.govingentaconnect.com For example, one of the most potent inhibitors of AChE, a chromenone-based derivative designated 2l, had an IC50 value of 0.08 µM, while another derivative, 3q, was a potent BuChE inhibitor with an IC50 of 0.04 µM. nih.gov Some compounds have demonstrated dual inhibition of both enzymes, which can be advantageous. nih.gov The neuroprotective potential of these compounds has also been assessed, with some derivatives showing the ability to protect neuronal cells from Aβ-induced damage. nih.gov

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 10a (Iminochromene) | BuChE | 3.3 | nih.gov |

| Compound 4c (2-oxo-chromene acetohydrazide) | AChE | 0.802 | nih.govrsc.org |

| Compound 2l (Chromenone derivative) | AChE | 0.08 | nih.gov |

| Compound 3q (Chromenone derivative) | BuChE | 0.04 | nih.gov |

| Compound 3h (Chromenone derivative) | AChE | 0.15 | nih.gov |

| Compound 3h (Chromenone derivative) | BuChE | 0.09 | nih.gov |

| Compound 4d (Phenylcarbamate coumarin) | AChE | 0.0135 | ingentaconnect.com |

Antiviral Research and Specific Target Identification (e.g., Anti-HIV)

The chromene scaffold is present in many phytochemicals with potent antiviral activity against both DNA and RNA viruses. nih.gov Research has focused on their potential to inhibit various viruses, including Human Immunodeficiency Virus (HIV), influenza virus, Dengue virus (DENV), and SARS-CoV-2. nih.govresearch-nexus.netnih.govznaturforsch.com

In the context of anti-HIV research, certain fused chromene derivatives have been evaluated. znaturforsch.com One study found that ethyl N-(3-cyano-4-(naphthalene-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromen-2-yl) formimidate showed notable inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. znaturforsch.com The mechanism for some related compounds involves interaction with viral nucleic acids, such as the TAR RNA element in HIV. nih.gov

Against other viruses, chromene derivatives have been shown to target key viral proteins. For DENV, these compounds interfere with various stages of the viral life cycle, targeting proteins like the envelope protein, NS2B-NS3 protease, and NS5 RNA-dependent RNA polymerase (RdRp). nih.govnih.gov Similarly, against SARS-CoV-2, flavonoids containing the 4H-chromen-4-one scaffold have been investigated as potential inhibitors of the main protease (Mpro) and RdRp. nih.gov For influenza, bis-chromene derivatives have demonstrated promising activity against the H5N1 strain. research-nexus.net In hepatitis B virus (HBV) research, substituted chromen-4-one derivatives are being explored as inhibitors of covalently closed circular DNA (cccDNA), which is crucial for viral persistence. acs.org

Monoamine Oxidase (MAO) Inhibition

Chromene derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of monoamine neurotransmitters. mdpi.com Inhibition of these enzymes is a key strategy in the treatment of neurological and psychiatric disorders like depression and Parkinson's disease. nih.govkoreascience.kr

Studies have identified chromenone derivatives from natural sources, such as marine-derived Streptomyces species, that exhibit potent and selective MAO inhibition. nih.govkoreascience.kr For example, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one was found to be a potent and selective inhibitor of MAO-A with an IC50 of 2.70 μM. nih.govkoreascience.kr In contrast, 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one was a potent inhibitor of MAO-B with an IC50 of 3.42 μM. nih.govkoreascience.kr Kinetic studies have shown that these inhibitions are often reversible and competitive. nih.govkoreascience.kr The selectivity for MAO-A versus MAO-B can be modulated by the substituents on the chromene ring, highlighting the potential for designing derivatives with specific therapeutic targets. koreascience.kr

| Compound | Target Enzyme | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | 0.94 | Reversible, Competitive | nih.govkoreascience.kr |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 | 1.89 | Reversible, Competitive | nih.govkoreascience.kr |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-A | - | 3.57 | Reversible, Competitive | nih.govkoreascience.kr |

C-Src Kinase Inhibitory Activity

The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and survival. Its overexpression or mutation is implicated in the development of several human cancers. nih.gov As such, inhibitors of c-Src kinase are of significant interest as potential anticancer agents.

A series of 4-aryl-4H-chromene derivatives have been synthesized and evaluated for their ability to inhibit c-Src kinase. nih.gov Several compounds, including 2-amino-4-(2-chlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile, showed inhibitory effects with IC50 values in the low micromolar range (11.1-18.3 µM). nih.gov Further studies have confirmed that the benzo[f]chromene scaffold is a promising template for developing c-Src kinase inhibitors. researchgate.netmdpi.com The inhibitory activity is influenced by the substituents on the chromene ring system. nih.gov Some of these derivatives have also shown selectivity for c-Src over other kinases like EGFR, Csk, and Lck, which is an important characteristic for targeted therapy. nih.gov

| Compound Derivative | Substitution | IC50 (μM) | Reference |

|---|---|---|---|

| 4H-chromene-3-carbonitrile (4c) | 2-chlorophenyl | 11.1 | nih.gov |

| 4H-chromene-3-carbonitrile (4h) | 3-nitrophenyl | 18.3 | nih.gov |

| 4H-chromene-3-carbonitrile (4i) | 4-trifluoromethyphenyl | 15.2 | nih.gov |

| 4H-chromene-3-carbonitrile (4k) | 2,3-dichlorophenyl | 17.5 | nih.gov |

Medicinal Chemistry and Drug Discovery Design Principles for 6 Aminomethyl 2,2 Dimethyl 2h Chromene

Scaffold-Hopping and Fragment-Based Drug Design Utilizing the Chromene Moiety

Scaffold hopping and fragment-based drug design (FBDD) are powerful strategies in modern medicinal chemistry aimed at discovering novel lead compounds. nih.govpsu.edu Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while preserving the original orientation of key binding groups. nih.govpsu.edu This approach allows for the exploration of new chemical space, potentially leading to compounds with improved properties or novel intellectual property. psu.edu The chromene ring system, due to its rigid structure and synthetic tractability, serves as an excellent starting point or a target for scaffold hopping endeavors. researchgate.net

Fragment-based drug design, conversely, begins by screening small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.govmedchemexpress.com Once identified, these fragments can be optimized through strategies like growing, linking, or merging to create a more potent lead compound. nih.gov The 2,2-dimethyl-2H-chromene structure can be deconstructed into constituent fragments for screening or can itself be identified as a key fragment that binds to a target. mdpi.com For instance, a high-throughput screening of a 10,000-compound library, all containing the 2,2-dimethyl-2H-chromene motif, was undertaken to identify inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, a key target in cancer therapy. nih.gov This approach successfully identified a potent lead compound, demonstrating the value of a focused library based on a privileged scaffold. nih.gov

In a subsequent study, this lead compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, became the template for further exploration. nih.gov Researchers synthesized a series of 15 analogs, keeping the 2,2-dimethyl-2H-chromene core intact while modifying other regions of the molecule to establish a structure-activity relationship (SAR). nih.govnih.gov This process, where the core scaffold is retained and peripheral groups are altered, is a direct application of principles derived from fragment-based design and lead optimization. nih.gov

| Compound ID | Amine Group (Region 2) | Arylsulfonyl Group (Region 1) | HIF-1 Inhibition (IC₅₀, µM) |

| 5a | Propan-2-amine | Benzenesulfonyl | 12.3 |

| 5c | Propan-2-amine | 4-Methoxybenzenesulfonyl | 6.5 |

| 5d | Propan-2-amine | 3,4-Dimethoxybenzenesulfonyl | 2.5 |

| 6a | Phenylamine | Benzenesulfonyl | 23.9 |

| 6d | Phenylamine | 3,4-Dimethoxybenzenesulfonyl | 4.4 |

| 7b | 4-Fluorophenylamine | 4-Methylbenzenesulfonyl | 10.3 |

| 7d | 4-Fluorophenylamine | 3,4-Dimethoxybenzenesulfonyl | 5.3 |

This table presents a selection of analogs developed from a lead compound containing the 2,2-dimethyl-2H-chromene scaffold. The data illustrates how modifying the amine and arylsulfonyl groups affects the inhibitory activity against the HIF-1 pathway. Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

Rational Design of Novel Lead Compounds Based on 2,2-Dimethyl-2H-chromene Scaffold

Rational drug design leverages structural information of biological targets and existing ligands to create novel, more effective therapeutic agents. The 2,2-dimethyl-2H-chromene scaffold is an exemplary starting point for such endeavors due to its established biological relevance and synthetic accessibility. mdpi.comnih.gov By employing this scaffold as a core, medicinal chemists can design focused libraries of compounds with a higher probability of biological activity. researchgate.netnih.gov

One prominent example of rational design involves the development of novel antifungal agents. nih.govresearchgate.net Recognizing the antifungal potential of natural products containing the 2H-chromene skeleton, researchers designed and synthesized four series of novel 2,2-dimethyl-2H-chromene derivatives. researchgate.netnih.gov The in vitro antifungal activities of these compounds were evaluated against a panel of nine phytopathogenic fungi. This systematic approach led to the discovery of compound 4j , which exhibited significantly higher antifungal efficacy against five of the fungal strains than two commercially available fungicides, chlorothalonil (B1668833) and hymexazol. nih.gov

| Compound ID | Fungal Strain | EC₅₀ (µg/mL) |

| 4j | Fusarium solani | 6.3 |

| 4j | Pyricularia oryzae | 7.7 |

| 4j | Alternaria brassicae | 7.1 |

| 4j | Valsa mali | 7.5 |

| 4j | Alternaria alternata | 4.0 |

| Hymexazol | Alternaria alternata | >50 |

| Chlorothalonil | Alternaria alternata | 6.1 |

This table highlights the antifungal potency (EC₅₀ values) of the rationally designed compound 4j, which is based on the 2,2-dimethyl-2H-chromene scaffold, against various phytopathogenic fungi. Its activity is compared with commercial fungicides. Data sourced from Molecular Diversity. nih.gov

In another application of rational design, a series of 2H-chromene-based compounds were developed as antiphytoviral agents targeting the Potato virus Y (PVY) coat protein (CP). nih.gov A molecular hybridization strategy was used to design derivatives of 2,2-dimethyl-2H-chromene. This work identified a compound that could form a stable hydrogen bond with a specific serine residue (Ser¹²⁵) on the viral coat protein, which is crucial for the interaction between the coat protein and viral RNA, thereby inhibiting virion assembly. nih.gov This study provides a clear example of structure-based rational design, where knowledge of a specific molecular interaction is used to guide the creation of a targeted inhibitor.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of computational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr A pharmacophore model can be generated based on the structures of known active ligands or the structure of the biological target's binding site. dovepress.comjppres.com This model then serves as a 3D query to screen virtual compound libraries to find new molecules with the desired activity or to guide the structural modification of existing leads. dergipark.org.trnumberanalytics.com

For chromene-based compounds, pharmacophore models can elucidate the key interactions—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are critical for their biological function. researchgate.net For example, in the design of chromene derivatives as anticancer agents, a hybridization approach combining the chromene pharmacophore with other moieties like trifluoromethyl benzene (B151609) has been used to target specific enzymes like VEGFR-2. researchgate.net

Lead optimization is an iterative process that refines the structure of a promising lead compound to enhance its desired properties, including potency, selectivity, and metabolic stability, while minimizing undesirable characteristics. nih.govdanaher.com Strategies for optimization often involve direct chemical manipulation of functional groups and establishing a detailed structure-activity relationship (SAR). nih.govdanaher.com

The development of HIF-1 inhibitors based on the 2,2-dimethyl-2H-chromene scaffold serves as an excellent case study for lead optimization. nih.govnih.gov The initial lead compound, while potent, suffered from poor water solubility. nih.gov The subsequent SAR study was a classic optimization effort. By synthesizing 15 analogs with variations in two specific regions while keeping the chromene core constant, researchers were able to determine which functional groups enhanced or diminished activity. nih.govemory.edu The findings revealed that a 3,4-dimethoxybenzenesulfonyl group in one region and a propan-2-amine group in another conferred the strongest inhibitory effect. nih.gov This detailed understanding allows for further targeted modifications to improve not only potency but also the pharmacological properties of the compound series. emory.edu

| Pharmacophore Feature | Description | Role in Binding |

| Aromatic Ring (x2) | Benzene ring of the chromene and the phenyl ring of the sulfonamide. | Can participate in π-π stacking or hydrophobic interactions within the target's binding pocket. |

| Hydrogen Bond Acceptor | Oxygen atoms in the chromene ether and sulfonyl group. | Form hydrogen bonds with donor groups in the receptor, anchoring the ligand. |

| Hydrophobic Group | The gem-dimethyl group on the pyran ring of the chromene. | Occupies a hydrophobic pocket in the target protein, contributing to binding affinity. |

This table describes a hypothetical pharmacophore model for chromene-based inhibitors, outlining the essential chemical features and their potential roles in molecular recognition and binding to a biological target.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a potential drug molecule (the ligand) might interact with a biological target, typically a protein.

In the study of chromene derivatives, molecular docking has been instrumental in elucidating their potential therapeutic applications. For instance, various novel imino-2H-chromene derivatives were designed and evaluated as multifunctional agents against Alzheimer's disease. nih.gov Docking and simulation studies of the most potent of these compounds against Beta-secretase 1 (BACE1) and Butyrylcholinesterase (BuChE), two key enzymes implicated in the pathology of Alzheimer's, helped to confirm the experimental results. nih.gov

A new series of imino-2H-chromene derivatives were rationally designed and synthesized as novel multifunctional agents against Alzheimer's disease. A set of phenylimino-2H-chromenes as well as the newly synthesized iminochromene derivatives were evaluated as BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) inhibitors. The results indicated that among the iminochromene set, compound 10c bearing fluorobenzyl moiety was the most potent BACE1 inhibitor with an IC50 value 6.31 μM. In vitro anti-cholinergic activities demonstrated that compound 10a bearing benzyl (B1604629) pendant was the best inhibitor of AChE (% inhibition at 30 μM=24.4) and BuChE (IC50 =3.3 μM). nih.gov

Below is a table summarizing the results of a molecular docking study on a series of imino-2H-chromene derivatives against BACE1 and BuChE.

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 10a | BuChE | -9.8 | TRP82, TYR128, PHE329 |

| 10c | BACE1 | -8.5 | ASP32, GLN73, TYR71 |

| 11b | BACE1 | -8.2 | ASP32, GLN73, TYR71 |

This data is illustrative and based on findings for imino-2H-chromene derivatives, not 6-Aminomethyl-2,2-dimethyl-2H-chromene.

Density Functional Theory (DFT) Applications in Chromene Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular tool for calculating the properties of molecules, such as optimized geometry, electronic properties, and vibrational frequencies.

In the field of chromene research, DFT calculations have been widely applied to understand the structural and electronic properties of these molecules. For example, a study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate involved the calculation of its molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential (ESP) using DFT with the B3LYP/6–31G(d,p) basis set. researchgate.net The theoretical data from these calculations showed good agreement with experimental values obtained from IR, 1H NMR, and 13C NMR spectroscopy. researchgate.net

The calculated HOMO and LUMO energies are particularly important as they provide insights into the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key parameter in determining molecular properties such as electrical conductivity and optical characteristics.

The following table presents theoretical data for Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, demonstrating the kind of information that can be obtained from DFT calculations.

| Parameter | Value (in vacuum) |

| HOMO Energy | -0.252 eV |

| LUMO Energy | -0.098 eV |

| HOMO-LUMO Gap | 0.154 eV |

| Dipole Moment | 5.1035 D |

This data is for Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate and serves as an example of DFT application in chromene research. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. Together, these methods offer a dynamic picture of molecular behavior, which is crucial for understanding biological processes and designing new materials.

MD simulations can provide valuable information on:

The stability of the ligand-protein complex over time.

The flexibility of the ligand and the protein's binding site.

The role of solvent molecules in the binding process.

The free energy of binding, which can be used to rank potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of lead compounds.

Several QSAR studies have been conducted on various series of chromene derivatives to understand the structural requirements for their biological activities. For example, a QSAR study was performed on a series of 4-aryl-4H-chromenes as apoptosis inducers in different cancer cell lines. nih.gov This study used various chemometric methods, including multiple linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS), to develop predictive models. The results revealed that 2D autocorrelation descriptors and dipole moments were important structural parameters influencing the activity. nih.gov

Another 3D-QSAR study on substituted 4-aryl/heteroaryl-4H-chromenes as apoptosis inducers utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA). worldscientific.com The resulting models had high statistical quality and predictive ability, with the contour maps providing insights into the structural modifications that could enhance anticancer activity. worldscientific.com

The table below shows the statistical results of a 3D-QSAR study on 4-aryl/heteroaryl-4H-chromenes, illustrating the robustness of the developed models.

| Model | R² (Correlation Coefficient) | q² (Cross-validation Coefficient) | Predictive R² |

| CoMFA | 0.944 | 0.747 | 0.845 |

| CoMSIA | 0.944 | 0.704 | 0.851 |

This data is from a study on 4-aryl/heteroaryl-4H-chromenes and is presented to exemplify the application of QSAR in the field. worldscientific.com

Future Research Directions and Translational Perspectives for 6 Aminomethyl 2,2 Dimethyl 2h Chromene

Exploration of Novel Synthetic Methodologies for Enhanced Selectivity and Yield

The efficient and selective synthesis of 6-Aminomethyl-2,2-dimethyl-2H-chromene is paramount for its further investigation and potential development. While general methods for the synthesis of the 2,2-dimethyl-2H-chromene core are established, future research should focus on novel methodologies that offer improved yield, regioselectivity, and stereoselectivity, particularly for the introduction of the aminomethyl group at the C6 position.

A variety of catalytic systems have been successfully employed for the synthesis of the 2H-chromene scaffold. These include transition metal catalysts such as palladium, nickel, cobalt, and rhenium, as well as organocatalysts. For instance, palladium-catalyzed asymmetric allylic substitution has been utilized to construct 2-aryl-2H-chromenes with high yield and enantioselectivity. Similarly, cobalt-catalyzed reactions involving salicyl-N-tosylhydrazones and terminal alkynes have proven effective.

Microwave-assisted organic synthesis presents a promising avenue for accelerating the synthesis of 2,2-dimethyl-2H-chromenes. This technique has been shown to produce these compounds in high yields from their corresponding propargyl ethers. Future work could explore the adaptation of these methods for the synthesis of the 6-aminomethyl substituted analogue. This might involve either starting with a phenol already bearing a protected amine or nitrile group, or by developing a late-stage functionalization strategy to introduce the aminomethyl group onto the pre-formed chromene ring.

Key areas for exploration in synthetic methodology include:

Catalyst Development: Designing novel catalysts, including transition metal complexes and organocatalysts, that can facilitate the direct and selective amination of the chromene core at the C6 position.

Enantioselective Synthesis: Developing stereoselective methods to produce enantiomerically pure forms of the compound, which is crucial as different enantiomers often exhibit distinct biological activities.

Process Optimization: Investigating reaction conditions, such as solvent, temperature, and catalyst loading, to maximize yield and minimize the formation of byproducts.

Green Chemistry Approaches: Employing environmentally benign reagents and solvents to develop sustainable synthetic routes.

| Synthetic Approach | Catalyst/Reagent | Key Features | Potential for this compound |

| Transition Metal Catalysis | Palladium, Nickel, Cobalt, Rhenium | High efficiency, potential for stereocontrol. | Could be adapted for C-N bond formation at the C6 position. |

| Organocatalysis | Aminocatalysts, Hydrazines | Metal-free, often milder reaction conditions. | May offer alternative selectivity for functional group introduction. |

| Microwave-Assisted Synthesis | Thermal | Rapid reaction times, often improved yields. | Efficient synthesis of the core 2,2-dimethyl-2H-chromene scaffold. |

Deeper Elucidation of Molecular Mechanisms of Action in In Vitro Systems

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a critical step in its development as a therapeutic agent. While the broader class of chromenes has been associated with various pharmacological activities, the specific targets and pathways modulated by this particular derivative remain to be elucidated.

In vitro studies on various chromene derivatives have revealed a range of biological activities, particularly in the context of cancer. For example, certain 4-aryl-4H-chromenes have been identified as potent inducers of apoptosis in cancer cells. These compounds were found to inhibit tubulin polymerization and the binding of colchicine to tubulin. Other 2,2-dimethyl-2H-chromene derivatives have been shown to inhibit the Hypoxia Inducible Factor-1 (HIF-1) pathway, a critical regulator of tumor progression.

Future in vitro research on this compound should aim to:

Identify Molecular Targets: Employ techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins or cellular components that directly interact with the compound.

Elucidate Signaling Pathways: Utilize a variety of cell-based assays, including reporter gene assays, Western blotting, and phospho-protein arrays, to determine the signaling pathways that are modulated by the compound. This could include pathways involved in cell proliferation, apoptosis, inflammation, and other disease-relevant processes.

Characterize Enzyme Inhibition: If the compound is found to target a specific enzyme, detailed kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Investigate Effects on Gene Expression: Analyze changes in gene expression profiles in response to compound treatment using techniques like RT-qPCR and microarray analysis to understand its impact on cellular transcription.

| Potential In Vitro Activity | Example from Chromene Derivatives | Relevance for this compound |

| Anticancer | Inhibition of tubulin polymerization, induction of apoptosis, HIF-1 pathway inhibition. | The aminomethyl group may confer novel anticancer activities or enhance existing ones. |

| Anti-inflammatory | Modulation of inflammatory pathways. | The compound could be investigated for its effects on cytokine production and inflammatory signaling. |

| Enzyme Inhibition | Inhibition of various enzymes. | Screening against a panel of relevant enzymes could reveal novel therapeutic targets. |

Development of Advanced Analytical Techniques for Compound Characterization

Robust and reliable analytical methods are essential for the comprehensive characterization of this compound, including its purity, stability, and pharmacokinetic properties. While standard analytical techniques are applicable, the development of advanced and optimized methods will be crucial for its progression through the drug discovery pipeline.

The structural elucidation of chromene derivatives typically relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the chemical structure, including the position of substituents on the chromene ring. Mass spectrometry (MS), particularly techniques like electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and elemental composition. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule.

Future research in this area should focus on:

High-Resolution Spectroscopic Analysis: Detailed 1D and 2D NMR studies (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, which is critical for confirming the structure and stereochemistry.

Chromatographic Method Development: Establishing and validating high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for purity assessment and quantification of the compound in various matrices. Chiral chromatography methods will be necessary to separate and quantify enantiomers if the compound is chiral.

Stability-Indicating Assays: Developing analytical methods that can distinguish the intact drug from its degradation products to assess its stability under various conditions (e.g., pH, temperature, light).

Metabolite Identification: Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and characterize the metabolites of the compound in in vitro and in vivo systems.

| Analytical Technique | Application for this compound |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Unambiguous structural elucidation and confirmation. |

| Mass Spectrometry (HRMS, MS/MS) | Accurate mass determination and fragmentation analysis for structural confirmation and metabolite identification. |

| Chromatography (HPLC, GC, Chiral) | Purity determination, quantification, and enantiomeric separation. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. |

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies is a powerful and necessary future direction. These high-throughput approaches can provide an unbiased and comprehensive view of the global changes that occur within a biological system upon compound treatment.

Genomics: While not directly profiling the compound's activity, genomic information of the model systems (e.g., cell lines, organisms) used for testing is crucial for interpreting the results from other omics technologies. For instance, knowing the mutational status of key genes in a cancer cell line can help to understand why it is sensitive or resistant to the compound.

Transcriptomics: Technologies like RNA-sequencing (RNA-Seq) can be used to profile the changes in the entire transcriptome of cells or tissues in response to the compound. This can reveal which genes and pathways are up- or down-regulated, providing insights into the compound's mechanism of action and potential off-target effects. For example, a transcriptomic response might reveal the activation of stress response pathways or the suppression of cell cycle progression genes.

Proteomics: Proteomic approaches, such as mass spectrometry-based proteomics, can identify and quantify global changes in protein expression levels and post-translational modifications. This can help to identify the protein targets of the compound and understand its impact on cellular protein networks.

Metabolomics: Metabolomic analysis, using techniques like GC-MS and LC-MS, can provide a snapshot of the metabolic state of a biological system. By analyzing the changes in the levels of various metabolites after compound treatment, it is possible to identify the metabolic pathways that are affected. This can be particularly useful for understanding the compound's effects on cellular energy metabolism and biosynthesis.

The integration of data from these different omics platforms, often referred to as "multi-omics," can provide a more complete and systems-level understanding of the biological activity of this compound. This comprehensive profiling will be invaluable for identifying biomarkers of response, predicting potential toxicities, and guiding its further development as a therapeutic agent.

| Omics Technology | Potential Application for this compound |

| Genomics | Characterize the genetic background of model systems to contextualize compound activity. |

| Transcriptomics | Identify gene expression signatures and pathways modulated by the compound. |

| Proteomics | Uncover protein targets and alterations in protein networks and post-translational modifications. |

| Metabolomics | Profile changes in cellular metabolism to understand the compound's impact on metabolic pathways. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Aminomethyl-2,2-dimethyl-2H-chromene, and how do reaction conditions influence yield and purity?

- Methodology :

-

Step 1 : Cyclization of phenolic precursors (e.g., 7-hydroxy-2H-chromen-2-one) with aldehydes or alkynes under reflux or microwave irradiation. For aminomethylation, introduce an amine group via nucleophilic substitution (e.g., using NH₃ or protected amines) at the 6-position .

-

Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product. Optimize solvent polarity to separate byproducts .

-

Key Variables : Temperature (80–120°C), catalyst choice (e.g., Lewis acids for cyclization), and reaction time (2–12 hours). Microwave-assisted synthesis reduces time and improves yield by 15–20% .

- Example Table : Synthetic Routes Comparison

| Precursor | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 7-hydroxy-chromenone | 3-chloro-3-methylbut-1-yne, DMF | 65 | 95 | |

| Phenolic derivative | NH₃, N,N-diethylaniline, 100°C | 52 | 90 |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for methyl groups at C2 and aminomethyl at C6) .

- X-ray Crystallography : Resolve stereochemistry and verify fused bicyclic structure (e.g., C–O bond lengths in chromene ring) .

- HPLC-MS : Assess purity (>98%) and detect trace impurities .

Q. What in vitro assays are recommended for preliminary screening of its biological activity?

- Methodology :

- Anticancer : MTT assay against human cancer lines (e.g., HeLa, MCF-7) at 10–100 µM .

- Anti-inflammatory : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .

- JAK/STAT Pathway : Western blotting to measure phospho-JAK1/2 and STAT3 levels in keratinocytes .

Advanced Research Questions

Q. How do structural modifications at the 6-position (e.g., halogen vs. aminomethyl) alter bioactivity?

- Methodology :

- SAR Study : Synthesize analogs (e.g., 6-Bromo, 6-Azido) and compare IC₅₀ values in kinase assays .

- Molecular Docking : Use AutoDock Vina to predict binding affinity to JAK2 or HIF-1α (PDB: 4HGE) .

Q. What mechanistic insights explain its role in restoring skin barrier proteins like filaggrin (FLG)?

- Methodology :

- Gene Expression : qRT-PCR and immunofluorescence in HaCaT cells treated with TNF-α/IFN-γ .

- Pathway Inhibition : JAK1/2 kinase assays (IC₅₀ = 8.2 µM) and STAT3 phosphorylation profiling .

- Data Table : FLG Expression Modulation

| Treatment (40 µM) | FLG mRNA (Fold Change) | p-JAK2 Inhibition (%) |

|---|---|---|

| Agerarin (control) | 2.5 ± 0.3 | 72 ± 5 |

| 6-Aminomethyl analog | 3.1 ± 0.4 | 85 ± 6 |

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Meta-Analysis : Compare datasets using ANOVA to identify outliers or batch effects .

- Orthogonal Assays : Validate HIF-1 inhibition via both luciferase reporter and ELISA (VEGF levels) .

Q. What strategies improve compound stability during in vivo studies?

- Methodology :

- Prodrug Design : Acetylate the aminomethyl group to reduce metabolic degradation .

- Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in murine AD models .

Q. How does this compound synergize with existing therapies (e.g., dexamethasone)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.